5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimido[4,5-d]pyrimidine family. These compounds are known for their rich chemistry and biological activities, making them of interest in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:
Cyclization Reaction: The initial step often involves the cyclization of appropriate precursors to form the pyrimido[4,5-d]pyrimidine core structure.
Thioether Formation: Introduction of the cyclopentylthio group can be achieved via nucleophilic substitution reactions, using reagents such as cyclopentylthiol and appropriate bases.
Phenyl Group Introduction: The phenyl group is generally introduced through electrophilic aromatic substitution or cross-coupling reactions.
Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide or similar reagents under basic conditions.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and increased efficiency. Solvent selection, temperature control, and reaction times are critical parameters that are finely tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions:
Oxidation: Can be oxidized using strong oxidizing agents like permanganates or chromates, typically yielding sulfoxides or sulfones.
Reduction: Reduced using agents such as lithium aluminum hydride, affecting the carbonyl groups.
Substitution: Undergoes various substitution reactions, particularly at the aromatic phenyl ring, using halogenation or nitration reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Chlorine (Cl₂), Bromine (Br₂), Nitric acid (HNO₃)
Major Products
Sulfoxides or sulfones: from oxidation.
Alcohols: from reduction.
Halogenated phenyl derivatives: from substitution.
Scientific Research Applications
Chemistry
Used as a model compound for studying nucleophilic substitution reactions and aromatic electrophilic substitutions.
Biology
Investigated for potential antimicrobial and antifungal properties. The presence of the thioether group is hypothesized to contribute to its biological activity.
Medicine
Explored as a potential lead compound for developing novel therapeutic agents targeting various enzymatic pathways.
Industry
Considered for use in the synthesis of more complex organic molecules due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving nucleophilic and electrophilic centers within its structure. The thioether moiety is particularly reactive, engaging in various biochemical pathways and binding to enzyme active sites, potentially inhibiting or modulating their activities.
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-d]pyrimidines with varying substituents:
5-(methylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
5-(propylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
What sets 5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is the presence of the cyclopentylthio group, which imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-22-16-14(18(24)23(2)19(22)25)17(26-13-10-6-7-11-13)21-15(20-16)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHRCBFBDXKMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.